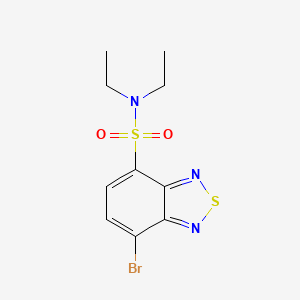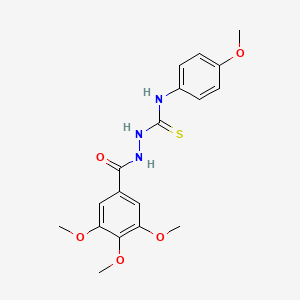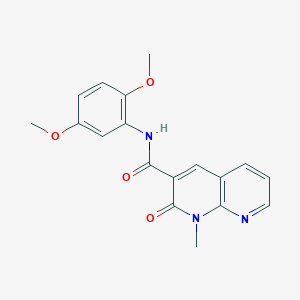
N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide, also known as CR845, is a novel kappa opioid receptor agonist that has shown potential in the treatment of various medical conditions.
Mecanismo De Acción
N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide works by activating the kappa opioid receptor, which is involved in the regulation of pain and itch signals in the body. When activated, the kappa opioid receptor inhibits the release of neurotransmitters that transmit pain and itch signals, resulting in reduced pain and itchiness.
Biochemical and Physiological Effects:
In addition to its pain and itch-reducing effects, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress, which are implicated in various medical conditions, including cancer and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for the kappa opioid receptor, making it a valuable tool for studying the role of the kappa opioid receptor in pain and itch signaling. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide, including exploring its potential use in the treatment of other medical conditions, such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of this compound use and its potential for abuse and addiction. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound to facilitate large-scale production and clinical use.
Conclusion:
In conclusion, this compound is a promising kappa opioid receptor agonist that has shown potential in the treatment of various medical conditions. Its unique mechanism of action and lower potential for abuse and addiction make it a promising alternative to traditional opioid medications. Further research is needed to fully understand its potential uses and limitations, and to develop more efficient and cost-effective synthesis methods.
Métodos De Síntesis
N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide is synthesized through a multistep process that involves the reaction of 4,4-difluorocyclohexanone with o-toluidine to form the intermediate compound, which is then reacted with acetic anhydride to produce this compound. The synthesis method for this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide has been studied extensively for its potential use in the treatment of various medical conditions, including chronic pain, pruritus, and opioid-induced constipation. Clinical trials have shown that this compound is effective in reducing pain and itchiness, without producing the side effects associated with traditional opioid medications. In addition, this compound has been shown to have a lower potential for abuse and addiction, making it a promising alternative to traditional opioids.
Propiedades
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO/c1-11-4-2-3-5-12(11)10-14(19)18-13-6-8-15(16,17)9-7-13/h2-5,13H,6-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQJYDFGNAXMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2790026.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2790029.png)

![(2-Chloro-1,3-thiazol-5-yl)methyl 4-{[4-(2,5-dimethylphenyl)piperazino]sulfonyl}phenyl ether](/img/structure/B2790033.png)
![Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2790034.png)


![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790037.png)
![Methyl 4-[2-[(4-benzoylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2790039.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2790041.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B2790042.png)

![3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2790047.png)